

Catalytic Applications of Metal Complexes with (+)-Pinanediol: Application Notes and Protocols

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Compound of Interest

Compound Name: (+)-Pinanediol

Cat. No.: B1678380

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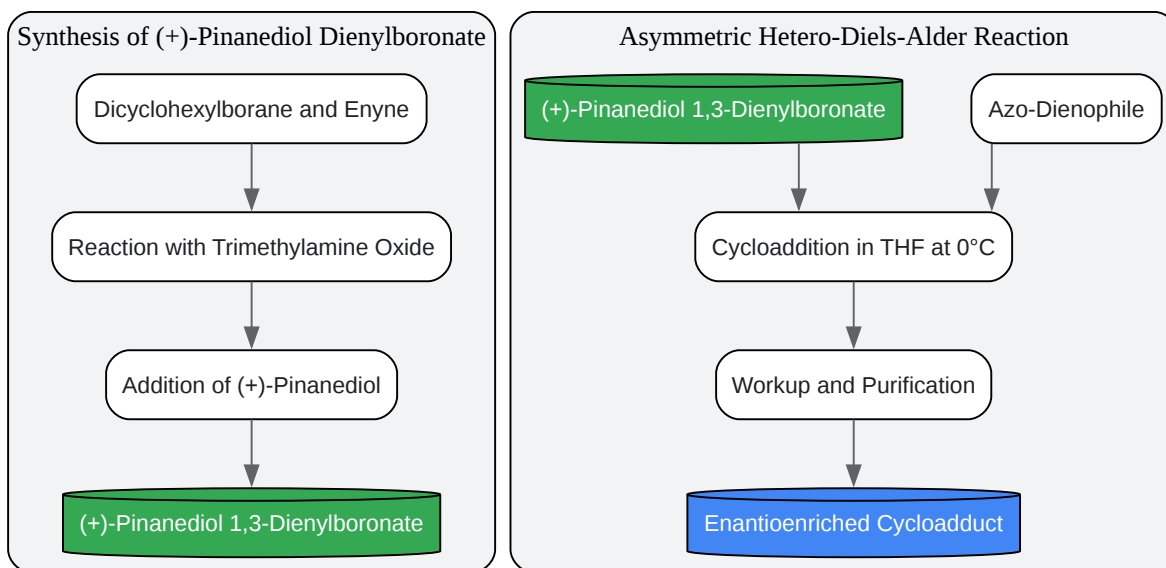
For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of metal complexes incorporating the chiral ligand **(+)-pinanediol** in asymmetric catalysis. The unique steric and electronic properties of the **(+)-pinanediol** moiety, derived from the naturally abundant monoterpene (+)- α -pinene, make it an effective chiral auxiliary for a variety of metal-catalyzed transformations, enabling the synthesis of enantioenriched molecules crucial for the pharmaceutical and fine chemical industries.

Asymmetric Hetero-Diels-Alder Reaction of Azo-Compounds with (+)-Pinanediol Dienylboronates

The asymmetric hetero-Diels-Alder reaction is a powerful tool for the construction of chiral nitrogen-containing heterocycles. The use of optically active **(+)-pinanediol** 1,3-dienylboronates as dienes in reactions with azo-compounds as dienophiles allows for the stereoselective synthesis of key intermediates for various bioactive molecules. This protocol details the synthesis of the chiral dienylboronate and its subsequent application in a hetero-Diels-Alder reaction.

Logical Workflow for Asymmetric Hetero-Diels-Alder Reaction



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Caption: Workflow for the synthesis of the chiral diene and its use in the asymmetric hetero-Diels-Alder reaction.

Quantitative Data

Reaction	Diene	Dienophile	Product	Yield (%)	Stereoselectivity	Reference
Hetero-Diels-Alder	(+)-Pinanediol 1,3-butadienyl boronate	4-Phenyl-1,2,4-triazoline-3,5-dione	R-configured endo cycloadduct	84	Single stereoisomer	

Experimental Protocols

Synthesis of **(+)-Pinanediol 1,3-Dienylboronate**:

- To a solution of dicyclohexylborane (0.15 mol) in THF, add the corresponding enyne (0.15 mol).
- Allow the mixture to warm to room temperature and stir for 1 hour.
- Add anhydrous trimethylamine oxide (0.30 mol) in portions, maintaining a gentle reflux.
- After cooling to room temperature, stir for an additional hour.
- Add **(+)-pinanediol** (0.15 mol) and stir the solution for 12 hours.
- Filter the solution and concentrate the filtrate under reduced pressure.
- Purify the residue by flash chromatography to obtain the desired 1,3-dienylboronate.

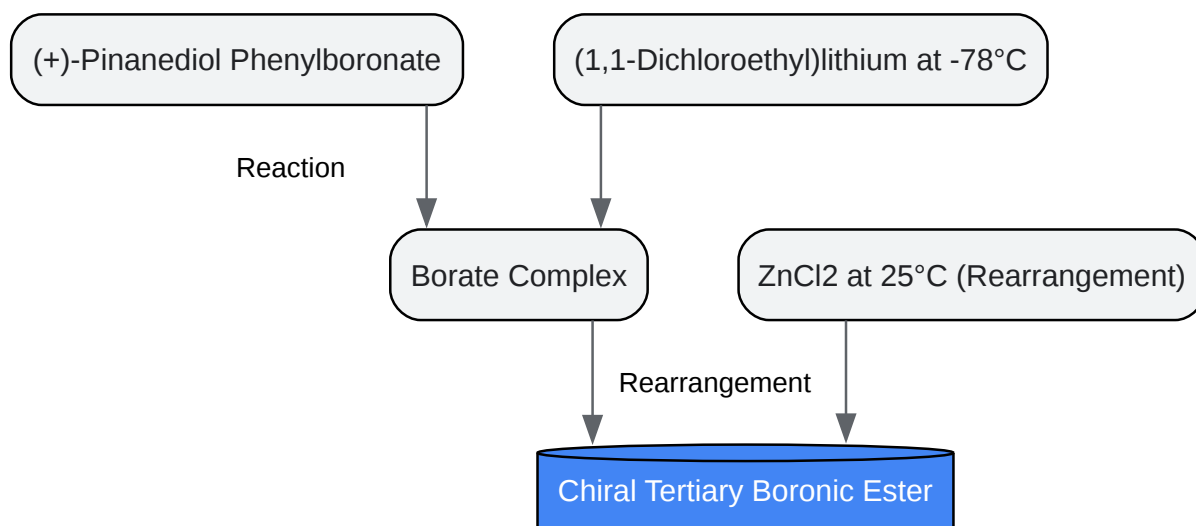
Asymmetric Hetero-Diels-Alder Reaction:

- Dissolve the **(+)-pinanediol** 1,3-dienylboronate (1 mmol) in anhydrous THF (5 mL) in a round-bottom flask.
- Cool the solution to 0°C in an ice bath.
- Add a solution of the azo-dienophile (e.g., 4-phenyl-1,2,4-triazoline-3,5-dione) in THF (4 mL) dropwise.
- After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction progress can be monitored by the disappearance of the red color of the azo-compound (typically 20 minutes).
- Remove the solvent under reduced pressure.
- Add methanol (2 mL) to the residue to precipitate the product.
- Filter the solid and dry to obtain the enantioenriched cycloadduct.

Enantioselective Synthesis of Tertiary Boronic Esters

The synthesis of chiral tertiary boronic esters is a valuable transformation as these compounds are versatile intermediates for creating molecules with quaternary stereocenters. A key strategy involves the reaction of **(+)-pinanediol boronates** with a lithiated species, followed by a rearrangement.

Reaction Pathway for Tertiary Boronic Ester Synthesis



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Caption: Key steps in the asymmetric synthesis of a tertiary boronic ester.

Quantitative Data

Substrate	Product	Diastereomeric Excess (DE, %)	Enantiomeric Excess (EE, %) of Final Alcohol	Reference
(+)-Pinanediol phenylboronate	(+)-Pinanediol (1S)-(1-chloro-1-phenylethyl)boronate	92	84 (after conversion to 2-phenyl-2-butanol)	
(+)-Pinanediol ethylboronate	(+)-Pinanediol (1R)-(1			

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